Porphobilinogen

Description

Structure

3D Structure

Properties

IUPAC Name |

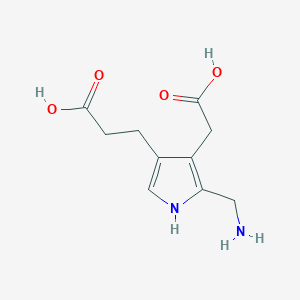

3-[5-(aminomethyl)-4-(carboxymethyl)-1H-pyrrol-3-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c11-4-8-7(3-10(15)16)6(5-12-8)1-2-9(13)14/h5,12H,1-4,11H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSHWIQZFGQKFMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N1)CN)CC(=O)O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060070 | |

| Record name | Porphobilinogen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Porphobilinogen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000245 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

487-90-1 | |

| Record name | Porphobilinogen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=487-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Porphobilinogen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Porphobilinogen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02272 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1H-Pyrrole-3-propanoic acid, 5-(aminomethyl)-4-(carboxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Porphobilinogen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(aminomethyl)-4-(carboxymethyl)-1H-pyrrole-3-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.970 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PORPHOBILINOGEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74KHC72QXK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Porphobilinogen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000245 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Porphobilinogen Synthase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Porphobilinogen synthase (PBGS), also known as δ-aminolevulinate dehydratase (ALAD), is a crucial enzyme in the biosynthesis of tetrapyrroles, which are essential molecules for most life forms, participating in processes like respiration and photosynthesis. This enzyme catalyzes the second step in the heme biosynthetic pathway: the asymmetric condensation of two molecules of 5-aminolevulinic acid (ALA) to form the monopyrrole, this compound (PBG). Due to its vital role, PBGS is a target for understanding various diseases, including lead poisoning and certain porphyrias, and for the development of novel therapeutic agents and herbicides. This guide provides a comprehensive overview of the PBGS mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Catalytic Mechanism of this compound Synthase

The catalytic mechanism of PBGS is a complex process involving the binding of two substrate molecules, the formation of a Schiff base intermediate, and a series of condensation and cyclization steps. The two ALA molecules bind to distinct sites in the enzyme's active center, designated as the P-site (for the propionic acid side) and the A-site (for the acetic acid side).

The generally accepted mechanism proceeds as follows:

-

P-site ALA Binding and Schiff Base Formation: The first molecule of ALA binds to the P-site. The keto group of this ALA molecule forms a Schiff base with the ε-amino group of a conserved lysine residue in the active site. This initial step is metal-ion independent.[1]

-

A-site ALA Binding: The second ALA molecule then binds to the A-site. In many species, including humans, this binding is dependent on a zinc ion (Zn²⁺), which acts as a Lewis acid to coordinate the A-site ALA.[2][3]

-

Condensation and Ring Formation: Following the binding of both substrate molecules, a series of debated steps involving either a C-C or C-N bond formation first mechanism occurs, ultimately leading to the formation of the this compound ring.

-

Product Release: The final product, this compound, is released from the active site.

The active site of PBGS is located within an αβ-barrel domain and is covered by a flexible lid. The closure of this lid over the active site is crucial for catalysis, as it isolates the reactive intermediates from the solvent.[2]

Visualizing the Catalytic Pathway

Caption: A simplified diagram of the this compound synthase catalytic pathway.

Allosteric Regulation and Quaternary Structure

PBGS exhibits a fascinating mode of allosteric regulation involving a dynamic equilibrium between different oligomeric states. The enzyme typically exists as a high-activity octamer and a low-activity hexamer.[2] The transition between these forms involves the dissociation of the octamer into dimers, which can then reassemble into the hexameric form.[4] This equilibrium is influenced by several factors, including pH, substrate concentration, and the presence of allosteric effectors like magnesium ions (in some species).[1][2]

The octameric form is stabilized by specific inter-subunit interactions that maintain the active site lid in a closed conformation, which is optimal for catalysis.[2] In contrast, the hexamer has a more open and disordered active site lid, leading to reduced enzymatic activity.[4]

Visualizing the Oligomeric Equilibrium

Caption: The dynamic equilibrium between the octameric and hexameric forms of PBGS.

Quantitative Data

The kinetic parameters of PBGS can vary significantly between species and are influenced by the oligomeric state of the enzyme. The high-activity octamer generally exhibits a lower Michaelis constant (Km) for ALA compared to the low-activity hexamer.

| Parameter | Human PBGS (Octamer, pH 7) | Human PBGS (Hexamer, pH 9) | E. coli PBGS (+Mg²⁺) |

| Km for ALA | ≤150 µM[4] | ~1 mM to >10 mM[4] | Low Km |

Inhibition by Lead:

Lead (Pb²⁺) is a potent non-competitive inhibitor of PBGS.[5] It displaces the essential zinc ion from the active site, leading to a loss of enzyme activity.[5]

| Inhibitor | Target | Inhibition Type | Ki |

| Lead (Pb²⁺) | Human PBGS | Non-competitive | Data not readily available |

Experimental Protocols

This compound Synthase Activity Assay (Colorimetric)

This assay measures the amount of this compound (PBG) produced by the enzymatic reaction of PBGS with 5-aminolevulinic acid (ALA). The PBG is then quantified by its reaction with Ehrlich's reagent to form a colored product.[4][6]

Materials:

-

50 mM Tris-HCl buffer, pH 8.2

-

50 mM 5-aminolevulinic acid (ALA) solution

-

Purified PBGS enzyme or cell lysate

-

Modified Ehrlich's Reagent (1.0 g p-dimethylaminobenzaldehyde in 30 mL glacial acetic acid and 8.0 mL 70% perchloric acid, brought to 50 mL with glacial acetic acid)[7]

-

Trichloroacetic acid (TCA) solution (e.g., 10%)

-

Spectrophotometer

Procedure:

-

Prepare the reaction mixture by combining the Tris-HCl buffer, ALA solution, and the enzyme sample in a microcentrifuge tube.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding TCA solution to precipitate the protein.

-

Centrifuge the mixture to pellet the precipitated protein.

-

Transfer the supernatant containing the PBG product to a new tube.

-

Add an equal volume of modified Ehrlich's reagent to the supernatant.[7]

-

Incubate at room temperature for 10-15 minutes to allow for color development.

-

Measure the absorbance of the solution at 555 nm using a spectrophotometer.[7]

-

Calculate the concentration of PBG produced using a standard curve prepared with known concentrations of PBG.

Trapping of the Schiff Base Intermediate

The Schiff base intermediate formed between ALA and the active site lysine can be trapped by reduction with sodium borohydride (NaBH₄), forming a stable secondary amine linkage.[1]

Materials:

-

Purified PBGS enzyme

-

5-aminolevulinic acid (ALA)

-

Sodium borohydride (NaBH₄) solution (freshly prepared)

-

Appropriate buffer (e.g., Tris-HCl, pH 7.0-8.0)

-

SDS-PAGE reagents and equipment

-

Method for detecting the labeled protein (e.g., autoradiography if using radiolabeled ALA, or Western blotting with an anti-PBGS antibody)

Procedure:

-

Incubate the purified PBGS enzyme with ALA in the reaction buffer to allow for the formation of the Schiff base intermediate.

-

Add a freshly prepared solution of NaBH₄ to the reaction mixture to reduce the Schiff base. The reaction is typically performed on ice to control the reaction rate.

-

Allow the reduction reaction to proceed for a specific time.

-

Quench the reaction, for example, by adding acetone.

-

Analyze the protein sample by SDS-PAGE to separate the proteins by size.

-

Detect the modified PBGS. If radiolabeled ALA was used, the gel can be exposed to X-ray film for autoradiography. Alternatively, the protein can be transferred to a membrane and probed with an antibody against PBGS to confirm the modification.

Native PAGE for Analysis of Oligomeric State

Native polyacrylamide gel electrophoresis (PAGE) can be used to separate the different oligomeric forms of PBGS (octamer and hexamer) based on their size and shape, as the native protein structure is maintained during electrophoresis.[5]

Materials:

-

Acrylamide/bis-acrylamide solution

-

Tris-HCl buffer, pH 8.8 (for separating gel)

-

Tris-HCl buffer, pH 6.8 (for stacking gel)

-

Ammonium persulfate (APS)

-

Tetramethylethylenediamine (TEMED)

-

Native running buffer (e.g., Tris-Glycine)

-

Native sample buffer (containing glycerol and a tracking dye, but no SDS or reducing agents)

-

Purified PBGS sample

-

Electrophoresis apparatus and power supply

-

Staining solution (e.g., Coomassie Brilliant Blue)

Procedure:

-

Cast a native polyacrylamide gel with a separating gel (e.g., 7.5-10% acrylamide) and a stacking gel (e.g., 4% acrylamide).

-

Prepare the PBGS sample in the native sample buffer. Do not heat the sample.

-

Load the samples into the wells of the gel.

-

Run the electrophoresis at a constant voltage in a cold room or with a cooling system to prevent denaturation.

-

After the electrophoresis is complete, stain the gel with Coomassie Brilliant Blue to visualize the protein bands corresponding to the octameric and hexameric forms.

Visualizing the Native PAGE Workflow

Caption: A workflow diagram for analyzing PBGS oligomeric states using Native PAGE.

Conclusion

The mechanism of this compound synthase is a finely tuned enzymatic process involving a complex catalytic cycle and a unique allosteric regulatory mechanism based on a dynamic oligomeric equilibrium. Understanding these intricate details is paramount for researchers in the fields of enzymology, drug discovery, and toxicology. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into this essential enzyme, with the ultimate goal of developing novel strategies to modulate its activity for therapeutic and agricultural applications.

References

- 1. This compound Synthase: An equilibrium of different assemblies in human health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. med.unc.edu [med.unc.edu]

- 3. Blue native electrophoresis protocol | Abcam [abcam.com]

- 4. The Remarkable Character of this compound Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Native-PAGE [assay-protocol.com]

- 6. Principle and Protocol of Native-PAGE - Creative BioMart [creativebiomart.net]

- 7. Allosteric Inhibition of Human this compound Synthase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Reaction Kinetics of Porphobilinogen Deaminase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic reaction kinetics of Porphobilinogen Deaminase (PBGD), also known as Hydroxymethylbilane Synthase. PBGD is a key enzyme in the heme biosynthesis pathway, and its dysfunction is associated with the genetic disorder Acute Intermittent Porphyria (AIP). This document details the kinetic parameters of PBGD, experimental protocols for its study, and its role in biochemical pathways.

Core Concepts in this compound Deaminase Kinetics

This compound deaminase catalyzes the third step in the heme biosynthesis pathway: the head-to-tail condensation of four molecules of this compound (PBG) to form the linear tetrapyrrole, hydroxymethylbilane.[1] The enzyme utilizes a unique dipyrromethane cofactor covalently bound to a cysteine residue, which acts as a primer for the sequential addition of the four substrate molecules.[1]

The kinetic behavior of PBGD is crucial for understanding its catalytic mechanism and the pathophysiology of AIP. While some studies suggest PBGD follows Michaelis-Menten kinetics, others have reported more complex behavior, including potential substrate inhibition and allosteric regulation.

Data Presentation: Quantitative Kinetic Parameters of this compound Deaminase

The following table summarizes the kinetic parameters for this compound Deaminase from various sources, including different species and mutant forms of the enzyme. This data is essential for comparative analysis and for understanding the functional consequences of mutations.

| Enzyme Source | Mutant | K_m_ (µM) | V_max_ | k_cat_ (s⁻¹) | Notes | Reference(s) |

| Human (Hepatic) | Wild-type | 3.6 | - | - | Exhibits hyperbolic kinetics. | [2] |

| Human (Erythrocyte) | Wild-type | 125 | - | 120 | No substrate inhibition observed. | [3] |

| Arabidopsis thaliana | Wild-type | 17 ± 4 | 4.5 µmol/h/mg | - | ||

| Rat (Kidney) | Wild-type | K₁ = 2.08 ± 0.01, K₂ = 0.102 ± 0.003 | - | - | Exhibits non-Michaelis-Menten kinetics, suggesting enzyme-substrate intermediates. | |

| Human | K98A | - | Negligible activity | - | Loss of DPM cofactor binding. | [3] |

| Human | K98R | - | Negligible activity | - | Loss of DPM cofactor binding. | [3] |

| Human | K98E | - | Low activity | - | Known disease-causing mutation. | [3] |

Note: V_max_ values are presented in their originally reported units. Direct comparison may require unit conversion. The catalytic constant (k_cat_) is calculated from V_max_ and the total enzyme concentration ([E]t).

Experimental Protocols

Accurate determination of PBGD kinetic parameters relies on robust experimental protocols. Below are detailed methodologies for commonly used spectrophotometric and High-Performance Liquid Chromatography (HPLC) based assays.

Protocol 1: Spectrophotometric Assay for PBGD Activity

This method is based on the measurement of uroporphyrin I formed from the non-enzymatic cyclization and oxidation of hydroxymethylbilane, the product of the PBGD reaction.

Materials:

-

This compound (PBG) substrate solution (1 mM in 100 mM Tris-HCl, pH 8.2)

-

Tris-HCl buffer (100 mM, pH 8.2)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Erythrocyte lysate or purified PBGD enzyme

-

Spectrophotometer capable of measuring absorbance at 405 nm

-

Water bath at 37°C

Procedure:

-

Enzyme Preparation:

-

For erythrocyte lysate, wash packed red blood cells with 0.9% saline. Lyse the cells by adding 10 volumes of 0.1 M Tris-HCl buffer (pH 8.0) containing 0.2% Triton X-100.[4]

-

For purified enzyme, dilute to the desired concentration in Tris-HCl buffer.

-

-

Protein Quantification: Determine the total protein concentration of the enzyme preparation using a standard method such as the Bradford assay.

-

Reaction Setup:

-

In a microcentrifuge tube, combine 25 µL of the enzyme preparation with 200 µL of Tris-HCl buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Add 25 µL of 1 mM PBG substrate solution to initiate the reaction.

-

Incubate the reaction mixture in the dark at 37°C for 60 minutes.[4]

-

-

Termination of Reaction:

-

Stop the reaction by adding 1 mL of 10% TCA.[4]

-

Centrifuge the tube to pellet the precipitated protein.

-

-

Measurement:

-

Transfer the supernatant to a cuvette.

-

Measure the absorbance of the uroporphyrin I formed at 405 nm.

-

-

Data Analysis:

-

Calculate the concentration of uroporphyrin I using its molar extinction coefficient.

-

Determine the initial reaction velocity (v₀) at different substrate concentrations.

-

Plot v₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.

-

Protocol 2: HPLC-Based Assay for PBGD Activity

This method offers high specificity and sensitivity for the quantification of uroporphyrin I.

Materials:

-

PBG substrate solution (as in Protocol 1)

-

Tris-HCl buffer (as in Protocol 1)

-

TCA (as in Protocol 1)

-

HPLC system with a fluorescence detector

-

C18 reversed-phase HPLC column

-

Mobile phase: Acetonitrile and ammonium acetate buffer gradient

-

Uroporphyrin I standard

Procedure:

-

Enzyme Reaction: Follow steps 1-5 of the Spectrophotometric Assay protocol.

-

Sample Preparation for HPLC:

-

After centrifugation, filter the supernatant through a 0.22 µm syringe filter.

-

-

HPLC Analysis:

-

Inject a defined volume of the filtered supernatant onto the C18 column.

-

Elute the porphyrins using a gradient of acetonitrile in ammonium acetate buffer.

-

Detect uroporphyrin I using a fluorescence detector (excitation ~405 nm, emission ~620 nm).

-

-

Quantification:

-

Generate a standard curve using known concentrations of uroporphyrin I.

-

Quantify the amount of uroporphyrin I in the reaction samples by comparing their peak areas to the standard curve.

-

-

Data Analysis:

-

Calculate the initial reaction velocities and determine the kinetic parameters (K_m_ and V_max_) as described in the spectrophotometric protocol.

-

Mandatory Visualizations

Heme Biosynthesis Pathway

The following diagram illustrates the heme biosynthesis pathway, highlighting the central role of this compound Deaminase.

Caption: The Heme Biosynthesis Pathway.

Experimental Workflow for PBGD Kinetic Analysis

This diagram outlines the logical flow of a typical experiment to determine the kinetic parameters of this compound Deaminase.

Caption: Workflow for PBGD Kinetic Analysis.

References

- 1. DOT Language | Graphviz [graphviz.org]

- 2. A modified spectrophotometric assay for this compound deaminase: its application in the detection of both carriers and patients with acute intermittent porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular and Kinetic Characteristics of wild type and mutant this compound deaminase [open.uct.ac.za]

- 4. Laboratory Diagnosis of Porphyria - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Functional Groups of Porphobilinogen

For Researchers, Scientists, and Drug Development Professionals

Introduction

Porphobilinogen (PBG) is a critical biosynthetic intermediate in the production of all tetrapyrroles, a class of compounds essential for life that includes heme, chlorophyll, and vitamin B12.[1] As a substituted pyrrole, its unique chemical structure and array of functional groups dictate its reactivity and role in the complex enzymatic machinery of the porphyrin biosynthesis pathway. This technical guide provides a comprehensive overview of the chemical structure, functional groups, and relevant physicochemical properties of this compound. It also includes detailed experimental protocols for its analysis and a visualization of its position in the heme biosynthesis pathway, intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Structure and Functional Groups

This compound is an organic compound with the systematic IUPAC name 3-[5-(Aminomethyl)-4-(carboxymethyl)-1H-pyrrol-3-yl]propanoic acid.[1] Its core structure consists of a pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom. This pyrrole core is asymmetrically substituted with three distinct side chains at positions 2, 3, and 4 (with the nitrogen atom at position 1).[1]

The key functional groups attached to the pyrrole ring are:

-

Aminomethyl group (-CH₂NH₂): Located at position 2 of the pyrrole ring, this primary amine group is crucial for the enzymatic polymerization of four PBG molecules.

-

Carboxymethyl group (-CH₂COOH): Also known as an acetic acid side chain, this group is situated at position 3.

-

Propionic acid group (-CH₂CH₂COOH): This carboxyethyl side chain is found at position 4 of the pyrrole ring.

The presence of both acidic carboxyl groups and a basic amino group makes this compound an amphoteric molecule.

Diagram of this compound's Chemical Structure

Caption: Chemical structure and key functional groups of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is essential for its detection, characterization, and handling in a laboratory setting.

| Property | Value |

| Molecular Formula | C₁₀H₁₄N₂O₄ |

| Molecular Weight | 226.23 g/mol [2] |

| CAS Number | 487-90-1 |

| Appearance | Solid |

| pKa | pK' = 3.70, 4.95, 10.1 |

| Solubility | Slightly soluble in water; soluble in 1 M NH₄OH (10 mg/mL). |

| Stability | Susceptible to degradation at high temperatures, pH < 5.0, and on prolonged exposure to light. Can be stored at -20°C for up to 1 month at pH 6-7. |

| Mass Spectrometry (m/z) | Protonated molecule [M+H]⁺: 227. The fragment ion at m/z 210 (loss of ammonia) is often monitored.[3] |

| ¹³C NMR (ppm) | Resonances for the pyrrole ring carbons C3 and C5 are observed at approximately 123.0 ppm and 121.0 ppm, respectively. |

Role in Heme Biosynthesis

This compound is a pivotal intermediate in the heme biosynthesis pathway. This metabolic process occurs in both the mitochondria and the cytosol of cells.

-

Formation of this compound: The synthesis of this compound begins in the cytosol with the condensation of two molecules of δ-aminolevulinic acid (ALA). This reaction is catalyzed by the zinc-dependent enzyme ALA dehydratase (also known as this compound synthase).[4]

-

Consumption of this compound: Four molecules of this compound are then sequentially condensed in a head-to-tail fashion by the enzyme this compound deaminase (also known as hydroxymethylbilane synthase) to form a linear tetrapyrrole called hydroxymethylbilane.[5] This intermediate is subsequently cyclized and further modified by a series of enzymes to ultimately produce heme.

Heme Biosynthesis Pathway: Formation and Consumption of this compound

References

- 1. academic.oup.com [academic.oup.com]

- 2. This compound | C10H14N2O4 | CID 1021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A Simple Method for Quantification of Five Urinary Porphyrins, this compound and 5-Aminolevulinic Acid, Using Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. THE ENZYMATIC SYNTHESIS OF UROPORPHYRINOGENS FROM this compound - Conference on Hemoglobin - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

The Pivotal Role of Porphobilinogen in the Heme Synthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of porphobilinogen (PBG), a critical intermediate in the heme biosynthesis pathway. Heme is an essential molecule, primarily recognized for its role in hemoglobin and oxygen transport, but it is also a vital component of various hemoproteins involved in crucial biological processes such as drug metabolism and cellular respiration. A thorough understanding of the synthesis and metabolism of this compound is paramount for research into a group of genetic disorders known as porphyrias and for the development of novel therapeutic interventions. This document details the enzymatic reactions involving PBG, its regulatory mechanisms, associated pathologies, and comprehensive experimental protocols for its quantification and the assessment of related enzyme activities.

This compound in the Heme Synthesis Pathway

The synthesis of heme is a highly conserved eight-step enzymatic cascade that begins in the mitochondria, moves to the cytosol, and concludes back in the mitochondria. This compound is a pyrrole molecule that serves as the monomeric building block for the tetrapyrrole structure of heme.

Formation of this compound by δ-Aminolevulinate Dehydratase (ALAD)

The second step in heme synthesis involves the cytosolic enzyme δ-aminolevulinate dehydratase (ALAD), also known as this compound synthase (PBGS). ALAD catalyzes the asymmetric condensation of two molecules of δ-aminolevulinic acid (ALA) to form one molecule of this compound.[1] This reaction is crucial as it is the first committed step towards the formation of the pyrrole ring structure.[2] The enzyme is a metalloenzyme that requires zinc for its catalytic activity and is notably sensitive to inhibition by heavy metals, particularly lead.[3][4]

Polymerization of this compound by this compound Deaminase (PBGD)

The third step of the pathway is catalyzed by the cytosolic enzyme this compound deaminase (PBGD), also referred to as hydroxymethylbilane synthase (HMBS).[5] PBGD sequentially polymerizes four molecules of this compound in a head-to-tail fashion to form a linear tetrapyrrole called hydroxymethylbilane.[5][6] This process involves the release of an ammonia molecule for each PBG molecule incorporated. The enzyme utilizes a unique dipyrromethane cofactor to which the growing polypyrrole chain is attached.[6]

Quantitative Data

A precise understanding of the kinetics of the enzymes involved in this compound metabolism and the physiological and pathological concentrations of PBG is essential for research and clinical diagnostics.

Table 1: Kinetic Properties of Human δ-Aminolevulinate Dehydratase (ALAD)

| Parameter | Value | Tissue/Cell Type | pH | Notes |

| Km for ALA | 0.09 mM | Not specified | 7.0 | |

| Vmax | 43 µmol/h/mg | Not specified | 7.0 | |

| pH Optimum | 6.8 - 7.3 | Not specified | ||

| Inhibitor | Lead (Pb2+) | Human Erythrocytes | Non-competitive inhibition. KiS = 9.0 ± 2.0 µM, KiI = 25.3 ± 3.0 µM.[4] |

Table 2: Kinetic Properties of Human this compound Deaminase (PBGD)

| Parameter | Value | Tissue/Cell Type | pH | Notes |

| Km for PBG | 3.6 µM | Liver | 7.6 | Exhibits hyperbolic kinetics.[7] |

| Km for PBG | 8.9 ± 1.5 µM | Erythrocytes | Obeys Michaelis-Menten kinetics.[8] | |

| Vmax | 249 ± 36 nmol/mg/h | Erythrocytes | ||

| Vmax | 28.7 ± 1.8 pmol/mg/h | Lymphoblasts | ||

| pH Optimum | 7.6 | Liver | Two ionizable groups with pK values of 7.35 and 8.90 are prominent for catalysis.[7] | |

| Inhibitors | Protoporphyrinogen IX, Coproporphyrinogen III | Lymphoblasts | Allosteric inhibition.[8] |

Table 3: Clinical Reference Ranges for Urinary this compound (PBG) and δ-Aminolevulinic Acid (ALA)

| Analyte | Method | Reference Range | Population |

| This compound (PBG) | LC-MS/MS | 0.02–0.42 mg/24 h | Healthy Volunteers |

| This compound (PBG) | LC-MS/MS | < 0.19 mmol/mol Creatinine | Healthy Adult Females |

| This compound (PBG) | LC-MS/MS | < 0.17 mmol/mol Creatinine | Healthy Adult Males |

| δ-Aminolevulinic Acid (ALA) | LC-MS/MS | 0.539 ± 0.300 mmol/mol Creatinine | Healthy Subjects |

| This compound (PBG) | LC-MS/MS | 0.0281 ± 0.0238 mmol/mol Creatinine | Healthy Subjects |

Signaling Pathways and Experimental Workflows

Visualizing the biochemical pathways and experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).

Heme Synthesis Pathway: Formation and Consumption of this compound

References

- 1. Heme Biosynthesis | Frontier Specialty Chemicals [frontierspecialtychemicals.com]

- 2. Mechanism of action of 5-aminolaevulinate dehydratase from human erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Delta-aminolevulinic acid dehydratase - Wikipedia [en.wikipedia.org]

- 4. Purification and properties of 5-aminolaevulinate dehydratase from human erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Deaminase - Proteopedia, life in 3D [proteopedia.org]

- 6. This compound deaminase - Wikipedia [en.wikipedia.org]

- 7. Kinetic and molecular parameters of human hepatic this compound deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Allosteric inhibition of human lymphoblast and purified this compound deaminase by protoporphyrinogen and coproporphyrinogen. A possible mechanism for the acute attack of variegate porphyria - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis and Regulation of Porphobilinogen in Hepatocytes

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Porphobilinogen (PBG) is a critical pyrrole intermediate in the biosynthetic pathway of heme, a vital prosthetic group for numerous hemoproteins such as hemoglobin, myoglobin, and cytochromes P450. The liver is a primary site of heme synthesis, where the production of PBG is meticulously controlled to meet the metabolic demands of the hepatocyte. The rate-limiting step in this pathway is the synthesis of 5-aminolevulinate (ALA), catalyzed by 5-aminolevulinate synthase 1 (ALAS1). The subsequent condensation of two ALA molecules to form PBG is catalyzed by ALA dehydratase (ALAD). The regulation of this pathway is centered on the multi-level control of ALAS1 activity and expression, primarily through a potent negative feedback mechanism mediated by the final product, heme. Dysregulation of this pathway can lead to a group of metabolic disorders known as the acute hepatic porphyrias, characterized by the accumulation of neurotoxic intermediates ALA and PBG. This guide provides an in-depth overview of the biosynthesis of PBG in hepatocytes, the intricate signaling pathways governing its regulation, and detailed experimental protocols for its study.

Biosynthesis of this compound

The formation of this compound in hepatocytes is a two-step enzymatic process that bridges mitochondrial and cytosolic compartments.

Step 1: Synthesis of 5-Aminolevulinate (ALA) The initial and rate-limiting step of heme synthesis occurs in the mitochondrial matrix.[1] It involves the condensation of glycine and succinyl-CoA, a reaction catalyzed by the enzyme 5-aminolevulinate synthase 1 (ALAS1) , the housekeeping isozyme expressed in all cell types.[2][3] This reaction requires pyridoxal 5'-phosphate as a cofactor.[4]

Step 2: Synthesis of this compound (PBG) Following its synthesis, ALA is transported out of the mitochondrion into the cytosol.[4] In the cytosol, the enzyme ALA dehydratase (ALAD) , also known as this compound synthase, catalyzes the asymmetric condensation of two molecules of ALA to form one molecule of this compound (PBG).[5][6] ALAD is a zinc-dependent enzyme.[7]

Regulation of this compound Synthesis

The synthesis of PBG is tightly regulated by controlling the activity and expression of ALAS1, the rate-limiting enzyme. The primary regulatory molecule is heme, which exerts negative feedback control at multiple levels.

Heme-Mediated Feedback Regulation of ALAS1

Heme, the end-product of the pathway, acts as a potent repressor of ALAS1, ensuring that its production is matched to the cellular demand for hemoproteins.

-

Transcriptional Control: Heme represses the transcription of the ALAS1 gene. This prevents the accumulation of ALAS1 mRNA when heme levels are sufficient.[8]

-

mRNA Stability: Heme decreases the stability of the ALAS1 mRNA transcript, accelerating its degradation. Studies in chick embryo hepatocytes have shown that heme can reduce the half-life of ALAS1 mRNA from approximately 3.5 hours to 1.2 hours.[9] This effect appears to be mediated by a labile protein, as it can be prevented by treatment with cycloheximide.[9]

-

Post-Translational Control (Mitochondrial Import): Heme inhibits the translocation of the newly synthesized ALAS1 precursor protein from the cytosol into the mitochondrial matrix. This is a rapid control mechanism that prevents the enzyme from reaching its substrate, succinyl-CoA.[2] This inhibition is mediated by conserved heme regulatory motifs (HRMs) within the ALAS1 precursor protein.[2]

-

Protein Degradation: Heme promotes the proteolytic degradation of the mature ALAS1 protein within the mitochondria. This process involves ATP-dependent proteases such as ClpXP and LONP1, which form a complex with ALAS1 in a heme-dependent manner.[2]

Hormonal and Metabolic Regulation

The expression of ALAS1 is also influenced by the metabolic state of the hepatocyte.

-

Glucose: High concentrations of glucose repress the expression of hepatic ALAS1.[10] This "glucose effect" is a cornerstone of therapy for acute porphyria attacks. The mechanism involves the modulation of insulin levels, which disrupts the interaction between the transcription factors FOXO1 (forkhead box O1) and PGC-1α (peroxisome-proliferator-activated receptor γ co-activator 1α), leading to blunted ALAS1 induction.[11]

-

Bile Acids: Bile acids can increase ALAS1 mRNA and activity. This regulation is mediated by the bile acid-activated nuclear receptor, farnesoid X receptor (FXR), which binds to an FXR response element in the 5' flanking region of the human ALAS1 gene.[12]

-

Drugs and Foreign Compounds: Many lipophilic drugs (e.g., phenobarbital) and steroids induce ALAS1 expression.[13][14] This occurs because these compounds are metabolized by cytochrome P450 enzymes, which are hemoproteins. The increased synthesis of these enzymes depletes the intracellular "free" heme pool, which in turn relieves the negative feedback on ALAS1, leading to its up-regulation to meet the increased demand for heme.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the enzymes and regulatory processes in this compound synthesis.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Organism/System | Km | Vmax | Citation(s) |

|---|---|---|---|---|---|

| ALA Dehydratase (ALAD) | 5-Aminolevulinate | Human Erythrocytes | 333 - 340 µM | 19.3 µM/hr | [5][15] |

| ALA Dehydratase (ALAD) | 5-Aminolevulinate | Rat Liver | Not specified | Decreased by 50% with 5 µM AlCl3 |[7] |

Table 2: Regulation of ALAS1

| Regulator | Effect | System | Concentration/Value | Citation(s) |

|---|---|---|---|---|

| Heme | Decreases ALAS1 mRNA half-life | Chick Embryo Hepatocytes | From ~3.5 h to 1.2 h | [9] |

| Heme | Represses basal promoter activity | LMH Hepatoma Cells | ~4-fold repression at 20 µM | [10] |

| Glucose | Decreases induced promoter activity | LMH Hepatoma Cells | Dose-dependent decrease (11-33 mM) | [10] |

| Cobalt Protoporphyrin | Down-regulates ALAS1 mRNA levels | Human Hepatocytes | ~50% or more | [16] |

| Estrogen (E2) | Increases promoter activity | HepG2 Cells (co-transfected with ERα) | 35% - 66% increase |[17][18] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biosynthesis and regulation of this compound.

ALAS1 Activity Assay (Colorimetric Method)

This protocol measures the amount of ALA produced by ALAS1 in a cell or tissue homogenate. The ALA is chemically converted to a pyrrole, which then reacts with Ehrlich's reagent to produce a colored product that can be quantified spectrophotometrically.[19][20]

Materials:

-

Tissue/cells

-

50 mM Potassium Phosphate Buffer (pH 7.4), ice-cold

-

ALAS Assay Buffer: 50 mM potassium phosphate (pH 7.4), 50 mM glycine, 100 µM succinyl-CoA, 40 µM pyridoxal 5'-phosphate, 50 µM succinylacetone (to inhibit ALAD).[4]

-

10% Trichloroacetic Acid (TCA)

-

Acetylacetone

-

Modified Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic and perchloric acid).[20]

-

Spectrophotometer

Procedure:

-

Homogenization: Homogenize liver tissue (~100mg) or washed cell pellets in 4 volumes of ice-cold 50 mM potassium phosphate buffer.[21] Keep the homogenate on ice.

-

Protein Quantification: Determine the protein concentration of the homogenate using a standard method (e.g., BCA assay).

-

Reaction Setup: In a microfuge tube, mix 25 µL of homogenate with 25 µL of ALAS Assay Buffer.[4] Prepare a blank for each sample using a buffer without succinyl-CoA.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[4]

-

Reaction Termination: Stop the reaction by adding 150 µL of 10% TCA.[20] Centrifuge at high speed for 5 minutes to pellet the precipitated protein.

-

Derivatization: Transfer the supernatant to a new tube. Add acetylacetone, mix, and heat at 100°C for 10-15 minutes to convert ALA to a pyrrole derivative.[19]

-

Color Development: Cool the samples to room temperature. Add an equal volume of modified Ehrlich's reagent, mix, and let stand for 15 minutes for color development.[20]

-

Quantification: Measure the absorbance at ~555 nm.[22] Calculate the concentration of ALA produced against a standard curve prepared with known concentrations of ALA. Express activity as nmol ALA/hr/mg protein.

This compound (PBG) Quantification in Urine (Watson-Schwartz Test)

This is a classic qualitative or semi-quantitative method to detect elevated PBG levels, which is a hallmark of acute porphyria attacks. It is based on the reaction of PBG with Ehrlich's reagent.[23][24]

Materials:

-

Urine sample (fresh, protected from light)

-

Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acid solution)[23]

-

Saturated Sodium Acetate solution

-

Chloroform or n-Butanol

Procedure:

-

Reaction: Mix equal volumes of urine and Ehrlich's reagent (e.g., 1 mL each) in a test tube.[24]

-

Observation: Observe for the development of a pink or reddish color, which indicates the presence of PBG or urobilinogen.

-

Extraction: Add 2 volumes of chloroform, shake vigorously, and allow the phases to separate.

-

Interpretation:

-

Positive for PBG: The reddish color remains in the upper aqueous phase. The Ehrlich-PBG complex is insoluble in chloroform.[23]

-

Positive for Urobilinogen: The color moves to the lower chloroform phase.

-

A variation uses n-butanol, which will extract the urobilinogen-aldehyde complex but not the PBG-aldehyde complex.

-

ALAS1 Gene Expression Analysis by qRT-PCR

This protocol quantifies the relative abundance of ALAS1 mRNA in hepatocytes.

Materials:

-

Hepatocytes or liver tissue

-

TRIzol Reagent or similar RNA isolation kit

-

High-Capacity cDNA Reverse Transcription Kit

-

SYBR Green-based qPCR Master Mix

-

qPCR instrument

-

Primers for ALAS1 and a reference gene (e.g., GAPDH, ACTB)

Procedure:

-

RNA Isolation: Isolate total RNA from liver tissue or cultured hepatocytes using TRIzol reagent according to the manufacturer's protocol.[13]

-

RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with random primers.[13][25]

-

qPCR Reaction: Set up qPCR reactions in triplicate for each sample. Each reaction should contain cDNA template, forward and reverse primers for ALAS1 or a reference gene, and SYBR Green Master Mix.[26]

-

Thermal Cycling: Perform the qPCR on a real-time PCR system with a standard thermal profile (e.g., 95°C for 2-10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).[26]

-

Data Analysis: Determine the threshold cycle (Ct) for each reaction. Calculate the relative expression of ALAS1 mRNA using the comparative Ct (ΔΔCt) method, normalizing to the expression of the reference gene.[25]

ALAS1 Protein Quantification by Western Blot

This protocol detects and quantifies ALAS1 protein, typically from isolated mitochondrial fractions.

Materials:

-

Hepatocytes or liver tissue

-

Mitochondrial Isolation Kit or buffers

-

RIPA or other suitable lysis buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and electrophoresis apparatus

-

PVDF or nitrocellulose membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody (anti-ALAS1)

-

HRP-conjugated secondary antibody

-

ECL (Enhanced Chemiluminescence) substrate and imaging system

Procedure:

-

Mitochondrial Isolation: Isolate mitochondria from hepatocytes using differential centrifugation. Briefly, homogenize cells in an appropriate buffer, perform a low-speed spin (e.g., 1,200 x g) to pellet nuclei and debris, then a high-speed spin (e.g., 15,000 x g) of the supernatant to pellet mitochondria.[27]

-

Lysis and Protein Quantification: Lyse the mitochondrial pellet in RIPA buffer. Determine the total protein concentration using the BCA assay.[28]

-

Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[28]

-

SDS-PAGE: Separate the protein samples on a polyacrylamide gel (e.g., 4-12% Bis-Tris).[29]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using an electroblotting apparatus.[28]

-

Blocking: Block non-specific binding sites on the membrane by incubating it in blocking buffer for 1 hour at room temperature.[30]

-

Antibody Incubation:

-

Incubate the membrane with the primary anti-ALAS1 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[30]

-

Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).[28]

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[30]

-

-

Detection: Wash the membrane again three times with TBST. Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[29] Quantify band intensity using densitometry software and normalize to a loading control (e.g., VDAC for mitochondria).[13]

References

- 1. pnas.org [pnas.org]

- 2. Novel Mechanisms for Heme-dependent Degradation of ALAS1 Protein as a Component of Negative Feedback Regulation of Heme Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are ALAS1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. A method for determining δ-aminolevulinic acid synthase activity in homogenized cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Direct Assay of δ-Aminolevulinic Acid Dehydratase in Heme Biosynthesis for the Detection of Porphyrias by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ALA Dehydratase Deficiency Porphyria - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Kinetics of aluminum-induced inhibition of delta-aminolevulinic acid dehydratase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulation and tissue-specific expression of δ-aminolevulinic acid synthases in non-syndromic sideroblastic anemias and porphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Heme regulates hepatic 5-aminolevulinate synthase mRNA expression by decreasing mRNA half-life and not by altering its rate of transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. REGULATION OF 5-AMINOLEVULINATE SYNTHASE-1 BY GLUCOSE AND HEME | International Porphyria Network [new.porphyrianet.org]

- 11. researchgate.net [researchgate.net]

- 12. Regulation of human liver delta-aminolevulinic acid synthase by bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Complex response to physiological and drug-induced hepatic heme demand in monoallelic ALAS1 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Complex response to physiological and drug-induced hepatic heme demand in monoallelic ALAS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Direct assay of delta-aminolevulinic acid dehydratase in heme biosynthesis for the detection of porphyrias by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Differential regulation of human ALAS1 mRNA and protein levels by heme and cobalt protoporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Functional analysis of the 5' regulatory region of the 5-aminolevulinate synthase (ALAS1) gene in response to estrogen [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. karger.com [karger.com]

- 20. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 21. ALAS Activity Assay | HSC Cores - BookStack [bookstack.cores.utah.edu]

- 22. Laboratory Diagnosis of Porphyria - PMC [pmc.ncbi.nlm.nih.gov]

- 23. gpnotebook.com [gpnotebook.com]

- 24. academic.oup.com [academic.oup.com]

- 25. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Validation of Reference Genes for Gene Expression Studies by RT-qPCR in HepaRG Cells during Toxicity Testing and Disease Modelling - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Protocol for mitochondrial isolation and sub-cellular localization assay for mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Western Blot Protocol – Mitophenome [mitophenome.org]

- 29. pubcompare.ai [pubcompare.ai]

- 30. bosterbio.com [bosterbio.com]

Porphobilinogen: The Pyrrolic Keystone of Tetrapyrrole Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Porphobilinogen (PBG), a fundamental pyrrole derivative, serves as the committed precursor for the biosynthesis of all tetrapyrroles, a class of compounds indispensable for numerous vital biological functions, including oxygen transport (heme), photosynthesis (chlorophylls), and electron transport (cytochromes). The intricate and highly regulated enzymatic pathway that channels PBG into these diverse end-products is a critical area of study, with implications for understanding a range of metabolic disorders and for the development of novel therapeutic interventions. This technical guide provides a comprehensive overview of the core aspects of this compound's role in tetrapyrrole synthesis, detailing the enzymatic mechanisms, regulatory networks, and associated pathologies. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key enzymatic assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular processes.

Introduction to this compound and Tetrapyrrole Synthesis

Tetrapyrroles are macrocyclic compounds built from four pyrrole rings. The biosynthesis of these vital molecules begins with the formation of δ-aminolevulinic acid (ALA). Two molecules of ALA are then asymmetrically condensed to form the monopyrrole, this compound.[1] This reaction is catalyzed by the enzyme aminolevulinate dehydratase (ALAD), also known as this compound synthase (PBGS).[2]

Four molecules of this compound are subsequently polymerized in a head-to-tail fashion by the enzyme this compound deaminase (PBGD), also known as hydroxymethylbilane synthase (HMBS), to form a linear tetrapyrrole called hydroxymethylbilane.[3][4] This intermediate is then cyclized by uroporphyrinogen III synthase (UROS) to yield uroporphyrinogen III, the first macrocyclic precursor in the pathway.[5][6] Uroporphyrinogen III stands at a critical branch point, from which distinct enzymatic pathways lead to the synthesis of heme, chlorophyll, vitamin B12, and other essential tetrapyrroles.[7][8]

The regulation of this pathway is tightly controlled to meet the cell's metabolic demands and to prevent the accumulation of photoreactive and potentially toxic intermediates.[7][9] Deficiencies in the enzymes of this pathway can lead to a group of genetic disorders known as porphyrias. A prominent example is Acute Intermittent Porphyria (AIP), which results from a deficiency in this compound deaminase.[10][11]

The Central Role of this compound

This compound is a pyrrole molecule substituted with an aminomethyl group, an acetic acid group, and a propionic acid group.[12][13] Its chemical structure is C10H14N2O4.[14]

Synthesis of this compound

The synthesis of PBG is a critical step in the tetrapyrrole pathway and is catalyzed by aminolevulinate dehydratase (ALAD). This enzyme assembles two molecules of ALA to form one molecule of PBG and two molecules of water.[1]

Polymerization to Hydroxymethylbilane

Four molecules of PBG are sequentially added to a dipyrromethane cofactor on the enzyme this compound deaminase (PBGD) to form the linear tetrapyrrole, hydroxymethylbilane.[3][4][15] This polymerization process is highly specific and ensures the correct arrangement of the pyrrole units.

Quantitative Data

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Organism/Tissue | Km | Vmax | Optimal pH | Optimal Temperature (°C) |

| Aminolevulinate Dehydratase (ALAD) | δ-Aminolevulinic Acid | Human Erythrocytes | 333 µM[14][16] | 19.3 µM/hr[14][16] | 6.6 - 7.3[7][17] | 60[7] |

| Aminolevulinate Dehydratase (ALAD) | δ-Aminolevulinic Acid | Rat Liver | 4.0 x 10⁻⁴ M[17][18] | - | 6.2 - 6.4[17][18] | - |

| This compound Deaminase (PBGD) | This compound | - | - | - | 8.2[5] | - |

Note: Vmax values can vary significantly based on enzyme concentration and purity. The provided value for human erythrocyte ALAD is from a specific experimental setup.

Table 2: this compound and δ-Aminolevulinic Acid Concentrations in Acute Intermittent Porphyria (AIP)

| Analyte | Fluid | Condition | Concentration Range |

| This compound (PBG) | Urine | Normal | 0 - 4 mg/L[19] |

| This compound (PBG) | Urine | AIP (Acute Attack) | 50 - 200 mg/L[19] |

| δ-Aminolevulinic Acid (ALA) | Urine | Normal | - |

| δ-Aminolevulinic Acid (ALA) | Urine | AIP (Acute Attack) | 25 - 100 mg/L[19] |

| This compound (PBG) | Plasma | Asymptomatic AIP Carriers | 1.7 - 5.1 µmol/L[20] |

| δ-Aminolevulinic Acid (ALA) | Plasma | Asymptomatic AIP Carriers | 0.9 - 3.6 µmol/L[20] |

| This compound (PBG) | 8-hr Urine Excretion | Healthy Individuals | 2.3 - 4.1 µmol/8 h[20] |

| δ-Aminolevulinic Acid (ALA) | 8-hr Urine Excretion | Healthy Individuals | 7.8 - 10.5 µmol/8 h[20] |

| This compound (PBG) | 8-hr Urine Excretion | Asymptomatic AIP Carriers | 68 - 146 µmol/8 h[20] |

| δ-Aminolevulinic Acid (ALA) | 8-hr Urine Excretion | Asymptomatic AIP Carriers | 32 - 91 µmol/8 h[20] |

Signaling Pathways and Logical Relationships

The synthesis of tetrapyrroles is a highly regulated process. The initial enzyme in the pathway, ALA synthase, is a key regulatory point and is subject to feedback inhibition by the final product, heme.

A deficiency in the enzyme this compound deaminase (PBGD) leads to the accumulation of its substrate, this compound (PBG), and the preceding precursor, δ-aminolevulinic acid (ALA). This accumulation is the hallmark of Acute Intermittent Porphyria (AIP).

Experimental Protocols

Assay for δ-Aminolevulinic Acid Dehydratase (ALAD) Activity

This protocol is adapted from a tandem mass spectrometry-based method for the direct assay of human δ-aminolevulinic acid dehydratase.[16]

Materials:

-

0.25 M Sodium phosphate buffer (pH 6.80)

-

20 mM Dithiothreitol (DTT) in buffer

-

Red blood cell lysate (10-fold dilution)

-

5 mM δ-Aminolevulinic acid (ALA) in buffer

-

n-Butyric anhydride

-

275 µM solution of d7-But-PBG (internal standard) in buffer

-

1 M HCl

-

Water-saturated n-butanol

-

Ammonium sulfate

-

Methanol with 2% (v/v) formic acid

-

2.0 mL polypropylene microfuge tubes

-

Incubator at 37°C

-

Vortex mixer

-

Centrifuge

-

Tandem mass spectrometer

Procedure:

-

In a 2.0 mL microfuge tube, combine 300 µL of 0.25 M sodium phosphate buffer (pH 6.80), 50 µL of 20 mM DTT, and 50 µL of 10-fold diluted red blood cell lysate.

-

Pre-incubate the mixture at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding 100 µL of 5 mM ALA.

-

Incubate the reaction mixture for 60 minutes at 37°C.

-

Stop the reaction and derivatize the product by adding 5 µL of n-butyric anhydride and allowing it to react for 30 minutes.

-

Add 5 µL of the 275 µM d7-But-PBG internal standard solution.

-

Acidify the mixture by adding 100 µL of 1 M HCl to reduce the pH to approximately 2.

-

Add approximately 300 mg of ammonium sulfate and 450 µL of water-saturated n-butanol.

-

Vortex for 30 seconds until the ammonium sulfate is dissolved.

-

Centrifuge for 3 minutes at 13,200 x g to separate the layers.

-

Transfer 200 µL of the n-butanol supernatant to a new tube.

-

Immediately before analysis, mix the supernatant with 200 µL of methanol containing 2% (v/v) formic acid.

-

Analyze the sample by tandem mass spectrometry to quantify the butyrylated this compound.

Assay for this compound Deaminase (PBGD) Activity

This protocol is based on the measurement of uroporphyrin formed from the conversion of this compound.[5]

Materials:

-

50 mmol/L Tris-HCl buffer (pH 8.2)

-

Tissue homogenate or red blood cell lysate

-

This compound (PBG) substrate solution

-

Protein concentration assay kit (e.g., Bio-Rad DC Protein Assay)

-

Potter-Elvehjem glass homogenizer with a Teflon pestle

-

Centrifuge

-

Fluorometer or spectrophotometer

Procedure:

-

Sample Preparation:

-

For tissues, immerse a frozen sample (0.1 to 0.4 g) in 2 mL of 50 mmol/L Tris-HCl buffer (pH 8.2).

-

Homogenize on ice for approximately 3 minutes at 120 rpm using a Potter-Elvehjem homogenizer.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant for the assay.

-

-

Protein Concentration Determination:

-

Determine the protein concentration of the supernatant using a suitable protein assay kit.

-

Dilute the sample to a concentration of 0.5 g protein/L with 50 mmol/L Tris-HCl buffer (pH 8.2).

-

-

Enzyme Assay:

-

Use 1.45 mL of the diluted sample for the assay.

-

The assay measures the conversion of PBG to uroporphyrin. The specific conditions for incubation time and temperature should be optimized based on the method of Magnussen et al. (1974) as cited in the reference.[5]

-

Following incubation, the uroporphyrin product is quantified, typically by fluorometry after oxidation of the uroporphyrinogen.

-

-

Calculation of Activity:

-

Express PBGD activity in terms of picokatal per gram of protein (pkat/g protein), where one katal is the conversion of one mole of substrate per second.

-

Assay for Uroporphyrinogen III Synthase (UROS) Activity

This protocol describes a coupled-enzyme assay for UROS activity.

Materials:

-

Erythrocyte lysate or cultured lymphoid cell lysate

-

This compound (PBG)

-

Hydroxymethylbilane synthase (can be obtained from heat-treated erythrocyte lysates)

-

Tris-HCl buffer

-

Reversed-phase high-pressure liquid chromatography (HPLC) system

Procedure:

-

Generation of Hydroxymethylbilane:

-

In the coupled-enzyme assay, this compound is first converted to hydroxymethylbilane, the natural substrate for UROS, by hydroxymethylbilane synthase.

-

-

UROS Reaction:

-

The generated hydroxymethylbilane is then acted upon by the UROS present in the sample lysate.

-

-

Oxidation and Quantification:

-

The uroporphyrinogen reaction products (uroporphyrinogen I and III) are oxidized to their respective uroporphyrin isomers.

-

The uroporphyrin isomers are then separated and quantified using reversed-phase HPLC.

-

-

Optimization:

-

The assay should be optimized for pH, substrate concentration, and linearity with respect to time and protein concentration.

-

Conclusion

This compound stands as a pivotal molecule in the intricate web of tetrapyrrole biosynthesis. Its formation and subsequent polymerization are tightly regulated enzymatic processes that are fundamental to life. Understanding the nuances of these reactions, from the kinetic properties of the involved enzymes to the pathological consequences of their deficiencies, is paramount for both basic research and the development of therapeutic strategies for diseases like Acute Intermittent Porphyria. The data, protocols, and pathway visualizations presented in this guide offer a comprehensive resource for professionals engaged in this critical field of study, providing a foundation for further investigation and innovation. The continued exploration of the tetrapyrrole synthesis pathway promises to unveil new insights into cellular metabolism and to pave the way for novel treatments for a range of human diseases.

References

- 1. Enzyme kinetics - Wikipedia [en.wikipedia.org]

- 2. Variations in this compound and 5-aminolevulinic acid concentrations in plasma and urine from asymptomatic carriers of the acute intermittent porphyria gene with increased porphyrin precursor excretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound deaminase and uroporphyrinogen III synthase: structure, molecular biology, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biochemical Characterization of this compound Deaminase–Deficient Mice During Phenobarbital Induction of Heme Synthesis and the Effect of Enzyme Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Uroporphyrinogen I synthase and uroporphyrinogen III cosynthase [library.med.utah.edu]

- 6. Temperature dependence of activity and inhibition by lead with 5-aminolevulinic acid dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mhc.testcatalog.org [mhc.testcatalog.org]

- 8. Metals control activity and expression of the heme biosynthesis enzyme delta-aminolevulinic acid dehydratase in Bradyrhizobium japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A method for determining δ-aminolevulinic acid synthase activity in homogenized cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. karger.com [karger.com]

- 11. scite.ai [scite.ai]

- 12. Crossed and Linked Histories of Tetrapyrrolic Macrocycles and Their Use for Engineering Pores within Sol-Gel Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Direct assay of delta-aminolevulinic acid dehydratase in heme biosynthesis for the detection of porphyrias by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Kinetics of aluminum-induced inhibition of delta-aminolevulinic acid dehydratase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Direct Assay of δ-Aminolevulinic Acid Dehydratase in Heme Biosynthesis for the Detection of Porphyrias by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Delta-aminolevulinic acid dehydratase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Acute Intermittent Porphyria - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. Coupled-enzyme and direct assays for uroporphyrinogen III synthase activity in human erythrocytes and cultured lymphoblasts. Enzymatic diagnosis of heterozygotes and homozygotes with congenital erythropoietic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cellular Localization of Porphobilinogen Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Porphobilinogen (PBG) is a critical precursor in the biosynthesis of tetrapyrroles, including heme, chlorophyll, and vitamin B12. The synthesis of PBG from two molecules of δ-aminolevulinic acid (ALA) is catalyzed by the enzyme δ-aminolevulinate dehydratase (ALAD), also known as this compound synthase (PBGS). Understanding the precise cellular localization of this pivotal enzymatic step is fundamental for elucidating the regulation of the heme biosynthetic pathway and for developing therapeutic strategies for disorders related to its dysfunction, such as acute intermittent porphyria. This technical guide provides a comprehensive overview of the cellular localization of this compound synthesis, details the experimental protocols used to determine this localization, and presents relevant quantitative data and signaling pathway diagrams.

Core Concepts: The Heme Biosynthesis Pathway and this compound Synthase

The synthesis of heme is a conserved eight-step enzymatic pathway that is spatially distributed between the mitochondria and the cytoplasm[1]. The process begins in the mitochondrial matrix with the condensation of glycine and succinyl-CoA to form δ-aminolevulinic acid (ALA), catalyzed by ALA synthase (ALAS). ALA is then transported to the cytoplasm, where the second step of the pathway, the synthesis of this compound, occurs[1][2].

This crucial step is catalyzed by δ-aminolevulinate dehydratase (ALAD). ALAD is a homooctameric enzyme that catalyzes the asymmetric condensation of two molecules of ALA to form the monopyrrole, this compound[3][4]. Subsequent enzymatic reactions leading to the formation of coproporphyrinogen III also take place in the cytoplasm, after which the pathway intermediates are transported back into the mitochondria for the final three enzymatic steps of heme synthesis[1].

Cellular Localization of this compound Synthesis

This compound synthesis is predominantly a cytosolic process. The enzyme responsible, ALAD, is well-established as a cytosolic protein[4][5]. This localization is consistent with the spatial organization of the heme biosynthesis pathway, where the substrate for ALAD, ALA, is exported from the mitochondria into the cytoplasm[1].

While the vast majority of ALAD is found in the cytosol, some proteomic and bioinformatics studies have suggested its potential presence in other subcellular compartments, although these are not considered its primary sites of function for heme synthesis.

Data Presentation: Subcellular Localization of δ-Aminolevulinate Dehydratase (ALAD)

| Subcellular Compartment | Presence | Method of Identification | Confidence/Note |

| Cytosol | Primary | Biochemical assays, Immunofluorescence, Mass Spectrometry | High confidence, well-established primary location for heme synthesis. |

| Nucleus | Reported | Mass Spectrometry-based proteomics | Lower confidence; functional relevance in this compartment is not well-defined. |

| Extracellular Exosomes | Reported | Proteomic analysis of exosomes | May be involved in intercellular communication or protein turnover. |

| Mitochondria | Reported | Proteomic analysis | Low abundance; likely represents contamination during fractionation or a minor, functionally distinct pool. |

Note: Quantitative data on the precise percentage distribution of ALAD across different subcellular compartments is not extensively available in the literature. The cytosolic fraction contains the vast majority of the functional enzyme involved in this compound synthesis.

Experimental Protocols for Determining Subcellular Localization

The determination of a protein's subcellular localization is crucial for understanding its function. Several well-established experimental techniques are employed for this purpose.

Subcellular Fractionation followed by Western Blotting

This biochemical approach physically separates cellular organelles and compartments, allowing for the detection of the protein of interest in each fraction.

Protocol: Subcellular Fractionation

-

Cell Lysis:

-

Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES, 10 mM KCl, 1.5 mM MgCl2, with protease inhibitors).

-

Incubate on ice for 15-30 minutes to allow cells to swell.

-

Homogenize the cells using a Dounce homogenizer with a loose pestle (B-type) to disrupt the plasma membrane while keeping nuclei intact.

-

-

Isolation of Nuclei:

-

Centrifuge the homogenate at a low speed (e.g., 800 x g) for 10 minutes at 4°C.

-

The pellet contains the nuclei. The supernatant is the cytoplasmic fraction.

-

-

Isolation of Mitochondria:

-

Transfer the cytoplasmic supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000-15,000 x g) for 20 minutes at 4°C.

-

The resulting pellet contains the mitochondria. The supernatant is the cytosolic fraction.

-

-

Protein Quantification:

-

Lyse the nuclear and mitochondrial pellets in a suitable buffer (e.g., RIPA buffer).

-

Determine the protein concentration of the cytosolic, nuclear, and mitochondrial fractions using a protein assay (e.g., BCA assay).

-

Protocol: Western Blotting

-

SDS-PAGE:

-

Load equal amounts of protein from each subcellular fraction onto a polyacrylamide gel.

-

Perform electrophoresis to separate proteins by molecular weight.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for ALAD.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analyze the band intensities to determine the relative abundance of ALAD in each fraction. Purity of the fractions should be confirmed using antibodies against known markers for each compartment (e.g., Histone H3 for nucleus, Cytochrome c for mitochondria, and GAPDH for cytosol).

-

Immunofluorescence Microscopy

This imaging technique allows for the direct visualization of the protein's location within intact cells.

Protocol: Immunofluorescence

-

Cell Culture and Fixation:

-

Grow adherent cells on glass coverslips.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

-

Permeabilization:

-

Wash the cells with PBS.

-

Permeabilize the cell membranes with 0.1-0.25% Triton X-100 in PBS for 10 minutes to allow antibody entry.

-

-

Blocking:

-

Wash the cells with PBS.

-

Block non-specific antibody binding sites with a blocking buffer (e.g., 1% BSA in PBST) for 30-60 minutes.

-

-

Antibody Incubation:

-

Incubate the cells with a primary antibody against ALAD diluted in the blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells extensively with PBST.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature in the dark.

-

-

Counterstaining and Mounting:

-

Wash the cells with PBST.

-

(Optional) Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Imaging:

-

Visualize the cells using a fluorescence or confocal microscope. The resulting images will show the subcellular localization of ALAD.

-

ALAD Enzyme Activity Assay

This assay measures the enzymatic activity of ALAD in different subcellular fractions to determine the location of the functional enzyme.

Protocol: Colorimetric ALAD Activity Assay

-

Sample Preparation:

-

Prepare subcellular fractions as described in section 3.1.

-

Determine the protein concentration of each fraction.

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, combine a specific amount of protein from each fraction with a reaction buffer (e.g., 50 mM sodium phosphate buffer, pH 6.8) containing dithiothreitol (DTT) to maintain the reduced state of the enzyme.

-

Initiate the reaction by adding the substrate, δ-aminolevulinic acid (ALA).

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 1 hour).

-

-

Reaction Termination and Color Development:

-

Stop the reaction by adding trichloroacetic acid (TCA) to precipitate proteins.

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and add modified Ehrlich's reagent. This compound reacts with Ehrlich's reagent to produce a red-colored product.

-

-

Measurement:

-

Measure the absorbance of the colored product at a specific wavelength (e.g., 555 nm) using a spectrophotometer.

-

Calculate the amount of this compound formed based on a standard curve.

-

Express the enzyme activity as nmol of PBG formed per hour per mg of protein.

-

Regulation of ALAD Localization and Activity

The regulation of this compound synthesis is complex and primarily occurs at the level of enzyme expression and allosteric control of ALAD activity. Direct regulation of ALAD's subcellular localization for the purpose of modulating heme synthesis is not a well-documented mechanism. However, certain factors and post-translational modifications can influence ALAD's interactions and stability.

Post-Translational Modifications:

-

Ubiquitination and Acetylation: Studies have shown that ALAD can interact with the 20S proteasome and that this interaction is associated with the ubiquitination and acetylation of proteasomal subunits[6][7]. This suggests a role for ALAD in regulating proteasome activity, rather than its own translocation for heme synthesis.

Signaling Pathways: